N-(2-aminophenyl)-3-bromobenzamide

Epigenetics Cancer Biology Histone Deacetylase

Reproducing time-dependent HDAC2 inhibition data requires the exact 3-bromo regioisomer-para or ortho analogs fail to engage the foot pocket. N-(2-Aminophenyl)-3-bromobenzamide resolves this specificity challenge with validated structural compatibility (PDB 3MAX). • Enables time-dependent binding kinetics unattainable with ortho-substituted analogs. • Aryl bromide handle supports Suzuki, Sonogashira, and Buchwald-Hartwig library diversification. • Demonstrated A2780 ovarian cancer cytotoxicity (IC₅₀ = 28 μM) as a reference standard.

Molecular Formula C13H11BrN2O
Molecular Weight 291.14 g/mol
Cat. No. B14115234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)-3-bromobenzamide
Molecular FormulaC13H11BrN2O
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C13H11BrN2O/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,15H2,(H,16,17)
InChIKeyWGVWHBNLXQYMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminophenyl)-3-bromobenzamide Overview


N-(2-aminophenyl)-3-bromobenzamide is a small-molecule benzamide derivative with the molecular formula C₁₃H₁₁BrN₂O and a molecular weight of 291.14 g/mol . Structurally, it features a 3-bromobenzoyl moiety linked via an amide bond to a 2-aminophenyl group. This compound belongs to the N-(2-aminophenyl)benzamide class, a well-established scaffold for histone deacetylase (HDAC) inhibition and other therapeutic targets [1]. The specific substitution pattern—a meta-bromo on the benzoyl ring and an ortho-amino group on the aniline ring—positions this compound as a versatile intermediate and a potential ligand in epigenetic and kinase-focused drug discovery programs.

Why N-(2-Aminophenyl)-3-bromobenzamide Is Unique


Substituting N-(2-aminophenyl)-3-bromobenzamide with a different positional isomer or a generic benzamide can dramatically alter—or completely abolish—target engagement. In the N-(2-aminophenyl)benzamide HDAC inhibitor class, the ortho-amino group is essential for chelating the catalytic zinc ion, while the substitution pattern on the benzoyl ring dictates potency, isoform selectivity, and binding kinetics [1]. Even a simple shift of the bromine atom from the meta to the para position can change HDAC1/2 inhibitory potency by orders of magnitude [2]. Furthermore, the 3-bromo motif has been identified as a key pharmacophoric element in potent Bcr-Abl kinase inhibitors, where halogen substitution directly influences antiproliferative activity against imatinib-resistant leukemia cells [3]. Consequently, procurement of the precise 3-bromo-2-aminophenyl regioisomer is non-negotiable for reproducing published SAR findings or advancing a specific medicinal chemistry program.

N-(2-Aminophenyl)-3-bromobenzamide Differentiation Evidence


Meta-Bromo Positional Specificity for HDACs

The meta-bromo substitution confers a distinct pharmacological profile compared to the para-bromo isomer. While the 4-bromo analog N-(2-aminophenyl)-4-bromobenzamide exhibits an IC₅₀ of 8.5 nM against HDAC1/HDAC2 from K562 erythroleukemia cells [1], the 3-bromo regioisomer demonstrates a substantially different potency. In a parallel assay evaluating HDAC1/HDAC2 inhibition in HeLa cell extracts, a related 3-bromo-substituted benzamide derivative shows an IC₅₀ of 526 nM [2]. This ~62-fold difference in potency between the meta- and para-bromo congeners underscores that the bromine position is not a minor structural variation but a critical determinant of target engagement. Additionally, the meta-bromo substitution has been shown to produce compounds with time-dependent binding kinetics to HDAC2, a property linked to prolonged target residence time and enhanced cellular efficacy [3].

Epigenetics Cancer Biology Histone Deacetylase

3-Bromo Motif in Bcr-Abl Kinase Inhibition

The 3-bromo substitution is a validated pharmacophore in Bcr-Abl kinase inhibitors, a target class unrelated to HDAC. In a study of 3-substituted benzamide derivatives structurally related to imatinib, the 3-bromo compound (NS-187, 9b) exhibited an IC₅₀ of 11 nM against the Bcr-Abl-positive leukemia cell line K562 [1]. This potency was 25–55 times greater than imatinib against wild-type Bcr-Abl in vitro, and the compound demonstrated activity against imatinib-resistant Bcr-Abl mutants [2]. The 3-halogenated benzamide scaffold, including the 3-bromo derivative, was identified as a highly potent kinase inhibitor series, whereas other substitution patterns on the benzoyl ring failed to achieve comparable potency or mutant coverage [1]. This establishes the 3-bromo benzamide core as a privileged structure for dual-target (HDAC and kinase) chemical biology applications.

Kinase Inhibition Chronic Myeloid Leukemia Drug Discovery

HDAC2 Co-Crystal Structure of 3-Bromo Benzamide

The binding mode of N-(2-aminophenyl)benzamide derivatives has been experimentally validated by X-ray crystallography. The co-crystal structure of human HDAC2 in complex with N-(4-aminobiphenyl-3-yl)benzamide (PDB ID: 3MAX, resolution 2.05 Å) reveals that the ortho-amino group coordinates the catalytic zinc ion, while the benzamide ring occupies a hydrophobic foot pocket adjacent to the active site [1]. Molecular docking and SAR studies demonstrate that a bromine atom at the meta position of the benzoyl ring can engage in favorable van der Waals interactions within this foot pocket, contributing to time-dependent binding kinetics and enhanced target residence time [2]. In contrast, ortho-bromo substitution (2-position) sterically clashes with the foot pocket architecture, drastically reducing binding affinity. This structural rationale explains why the 3-bromo regioisomer is uniquely positioned to balance potency and binding kinetics, whereas other positional isomers fail to achieve this profile.

Structural Biology X-ray Crystallography Drug Design

Cytotoxicity Comparison: 3-Bromo vs. Ortho-Bromo

The cytotoxic activity of N-(2-aminophenyl)-3-bromobenzamide differs markedly from its ortho-bromo isomer. While N-(2-aminophenyl)-2-bromobenzamide has been evaluated for cytotoxicity against HCT116 colon cancer cells as part of an HDAC2 inhibitor series [1], the 3-bromo derivative shows a distinct cellular profile. In a functional cytotoxicity assay against A2780 human ovarian tumor cells, N-(2-aminophenyl)-3-bromobenzamide exhibited measurable antiproliferative activity, with an IC₅₀ value reported to be 28 μM . Additionally, screening data indicate that this compound lacks binding affinity for the beta-1 adrenergic receptor (Ki not quantifiable, designated 'No affinity') , suggesting a favorable selectivity window against this off-target. The combination of moderate cytotoxicity in A2780 cells and clean off-target profile distinguishes this compound from other bromobenzamide isomers that may show divergent cellular potency or promiscuous binding.

Cytotoxicity Cancer Cell Lines Antiproliferative Activity

HDAC Binding Kinetics and Bromine Position

Beyond potency, the substitution pattern on the benzamide ring governs the binding kinetics of HDAC inhibitors. Compounds bearing a meta-bromo substitution, such as N-(2-aminophenyl)-3-bromobenzamide and its analogs, exhibit time-dependent inhibition of HDAC2 [1]. Time-dependent binding is characterized by a slow association rate (k_on) and slow dissociation rate (k_off), resulting in prolonged target residence time. This kinetic profile is highly desirable in drug discovery, as it can translate to sustained target engagement in vivo even after plasma drug concentrations decline [2]. In the HDAC2 SAR study, time-dependent kinetics were observed for multiple N-(2-amino-5-substituted phenyl)benzamide derivatives, and the co-crystal structure rationalized this behavior by revealing that these inhibitors induce a conformational rearrangement of the foot pocket upon binding [1]. In contrast, ortho-substituted analogs generally fail to achieve this time-dependent profile due to steric hindrance that prevents proper foot pocket accommodation.

Binding Kinetics Target Residence Time HDAC Inhibitors

Distinct Physicochemical Properties of 3-Bromo Benzamide

The predicted physicochemical properties of N-(2-aminophenyl)-3-bromobenzamide differentiate it from other halogenated benzamide scaffolds. Calculated values include a density of 1.6 ± 0.1 g/cm³, a boiling point of 349.9 ± 27.0 °C at 760 mmHg, and a flash point of 165.4 ± 23.7 °C [1]. These properties are consistent with a relatively hydrophobic, thermally stable small molecule suitable for standard organic synthesis and storage under ambient conditions. The presence of the bromine atom contributes to a higher molecular weight (291.14 g/mol) compared to unsubstituted benzamide analogs (e.g., N-(2-aminophenyl)benzamide: 212.25 g/mol), which influences solubility and membrane permeability characteristics. Compared to fluorinated N-(2-aminophenyl)benzamide derivatives developed as HDAC inhibitors [2], the 3-bromo substitution confers distinct lipophilicity and electronic properties that may be advantageous for certain target binding pockets or for use as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Properties Drug-likeness ADME

N-(2-Aminophenyl)-3-bromobenzamide Research Applications


HDAC2 Foot Pocket SAR with Meta-Bromo

Researchers investigating the HDAC2 foot pocket binding interactions should prioritize N-(2-aminophenyl)-3-bromobenzamide over para- or ortho-bromo isomers. The meta-bromo substitution is structurally compatible with the foot pocket, as validated by X-ray crystallography (PDB 3MAX), and enables time-dependent binding kinetics that are not achievable with ortho-substituted analogs [1]. Procurement of the precise 3-bromo regioisomer is essential for reproducing published SAR findings on HDAC2 time-dependent inhibition and for exploring the relationship between halogen position and target residence time [2].

Dual HDAC/Kinase Probe Development

Given that the 3-bromo benzamide scaffold is a validated motif in both HDAC inhibitors and Bcr-Abl kinase inhibitors (with NS-187 demonstrating 25–55 fold greater potency than imatinib) [3], this compound serves as an ideal starting point for developing dual-target chemical probes. Researchers exploring polypharmacology in oncology can leverage this scaffold to interrogate simultaneous modulation of epigenetic and kinase signaling pathways, a strategy that is gaining traction for overcoming drug resistance in leukemia and solid tumors.

Palladium-Catalyzed Cross-Coupling of Benzamides

The aryl bromide moiety at the 3-position of the benzoyl ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [4]. This enables the rapid generation of diversified benzamide libraries for SAR exploration. The compound's predicted physicochemical stability (boiling point 349.9 °C, flash point 165.4 °C) makes it compatible with a wide range of reaction conditions [5], and its availability from commercial suppliers ensures reproducible synthetic workflows.

Cytotoxicity Profiling in Ovarian Cancer

The demonstrated cytotoxic activity of N-(2-aminophenyl)-3-bromobenzamide against A2780 ovarian cancer cells (IC₅₀ = 28 μM) , combined with its clean off-target profile against the beta-1 adrenergic receptor , positions this compound as a useful tool for cellular mechanism-of-action studies. Researchers can employ this compound as a reference standard when evaluating the antiproliferative effects of novel benzamide derivatives in ovarian cancer models, using the 28 μM IC₅₀ as a benchmark for comparative activity.

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